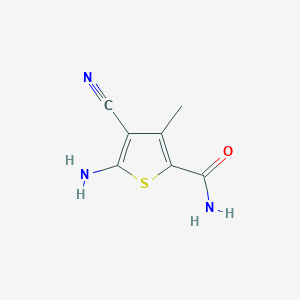

5-Bromo-4-methyl-2-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-Bromo-4-methyl-2-nitroaniline is a derivative of nitroaniline, which is a class of compounds known for their applications in various fields such as dyes, pigments, and pharmaceuticals. Although the provided papers do not directly discuss 5-Bromo-4-methyl-2-nitroaniline, they do provide insights into similar compounds that can help infer the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds, such as those described in the papers, often involves nucleophilic substitution reactions. For example, the reaction of 2,4-dibromo-1-methyl-5-nitro-imidazole with nucleophiles like sodium methoxide or potassium cyanide leads to the substitution of the bromine atom and the formation of new compounds . This suggests that the synthesis of 5-Bromo-4-methyl-2-nitroaniline could similarly involve strategic nucleophilic substitution reactions to introduce or modify functional groups on the aromatic ring.

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Bromo-4-methyl-2-nitroaniline can be determined using crystallography. For instance, the structure of a complex containing 2-methyl-4-nitroaniline has been solved to atomic resolution, revealing how nitroaniline molecules stack above and below guanine-cytosine pairs in a duplex structure . This indicates that the molecular structure of 5-Bromo-4-methyl-2-nitroaniline could also exhibit stacking interactions due to the presence of the nitro group and the aromatic system.

Chemical Reactions Analysis

The chemical reactivity of nitroaniline derivatives can be inferred from their interactions with other molecules. The study of 2-methyl-4-nitroaniline in complex with nucleotides suggests that nitroaniline can engage in stacking interactions with nucleobases . Additionally, the synthesis of complexes with zinc(II) ion indicates that nitroaniline derivatives can form chelate structures upon reaction with metal ions . These findings suggest that 5-Bromo-4-methyl-2-nitroaniline may also participate in similar chemical reactions, potentially forming complexes with metals or engaging in π-π interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives can be deduced from their structural characteristics. The isomorphous structures of 2-methyl-4-nitroanilinium bromide and iodide show ionic layers separated by hydrocarbon layers, with hydrogen bonding forming infinite chains . This implies that 5-Bromo-4-methyl-2-nitroaniline may also exhibit ionic character and form hydrogen bonds, influencing its solubility and melting point. The solvent effect on complexation observed in the synthesis of zinc(II) complexes suggests that the choice of solvent can significantly affect the properties of nitroaniline derivatives , which would be relevant for 5-Bromo-4-methyl-2-nitroaniline as well.

科学的研究の応用

Synthesis and Characterization

5-Bromo-4-methyl-2-nitroaniline has been involved in various synthesis processes. For instance, it was used in the synthesis of 4-Bromo-2-chlorotoluene through a series of reactions starting from 4-bromo-2-nitrotoluene, leading to an overall yield of 68%. This process involved diazotization followed by a Sandmeyer reaction, with an improvement introduced by adding cuprous chloride before sodium nitrite, showcasing its utility in complex organic syntheses (Xue Xu, 2006).

Chemical Reactions and Applications

In another study, the reaction of 5-bromo- or 3-bromo-2-methylpyridine with o-nitroaniline produced N-[2-methyl-5(or 3)pyridyl]-o-nitroanilines. This reaction was part of a reinvestigation process that allowed for the confirmation of structures and correction of earlier literature reports. It demonstrated the reactivity of bromo-nitroanilines in forming complex structures, highlighting their significance in chemical synthesis and structural elucidation (L. H. Peterson & R. Tolman, 1977).

Green Synthesis and Bioactivity

A green synthesis approach was reported for a Schiff base compound using 5-bromo-4-methyl-2-nitroaniline, demonstrating its role in eco-friendly chemical practices. The Schiff base showed considerable urease inhibitory activity, indicating potential applications in medicine and agriculture. This study not only underscores the compound's role in green chemistry but also its bioactivity, expanding its utility beyond traditional chemical syntheses (Abida Zulfiqar et al., 2020).

Safety And Hazards

特性

IUPAC Name |

5-bromo-4-methyl-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVXSOYABRHNEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402221 |

Source

|

| Record name | 5-bromo-4-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-methyl-2-nitroaniline | |

CAS RN |

40371-63-9 |

Source

|

| Record name | 5-bromo-4-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)